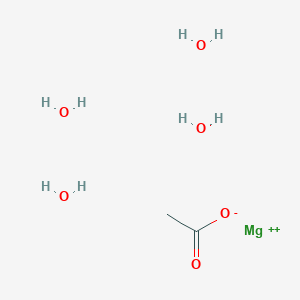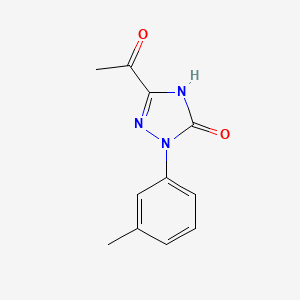
2-(3-methylcyclopentylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylcyclopentylidene)acetic acid is a synthetic organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol It is characterized by a cyclopentylidene ring substituted with a methyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylcyclopentylidene)acetic acid typically involves the reaction of cyclopentanone with methylmagnesium bromide to form 3-methylcyclopentanol, which is then oxidized to 3-methylcyclopentanone. This intermediate undergoes a Wittig reaction with ethyl bromoacetate to yield the desired product .
Industrial Production Methods
the synthesis likely involves similar steps as the laboratory preparation, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylcyclopentylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
2-(3-Methylcyclopentylidene)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-methylcyclopentylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylideneacetic acid: Similar structure but lacks the methyl group.
3-Methylcyclopentanone: Intermediate in the synthesis of 2-(3-methylcyclopentylidene)acetic acid.
Ethyl bromoacetate: Used in the Wittig reaction to synthesize the compound
Uniqueness
This compound is unique due to the presence of the methyl group on the cyclopentylidene ring, which can influence its reactivity and properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects .
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(3-methylcyclopentylidene)acetic acid |
InChI |
InChI=1S/C8H12O2/c1-6-2-3-7(4-6)5-8(9)10/h5-6H,2-4H2,1H3,(H,9,10) |
InChI Key |
OVUHMAYNWSARPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=CC(=O)O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B11819013.png)




![[5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate](/img/structure/B11819052.png)
![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11819054.png)






![3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-](/img/structure/B11819104.png)
